Chlorazanil Exhibits Lower Antiglycogenic Activity Relative to Natriuretic Activity Compared to Selected Triazine Analogs
Chlorazanil demonstrates a distinct ratio of antiglycogenic to natriuretic activity compared to other triazine derivatives, which is critical for applications where minimizing interference with hepatic glycogen metabolism is desired [1].
| Evidence Dimension | Antiglycogenic activity relative to natriuretic activity |
|---|---|
| Target Compound Data | Baseline antiglycogenic activity (reference comparator) |
| Comparator Or Baseline | 2-amino-4-β-naphthyl-s-triazine and 2-amino-4-(3,4-dimethoxyphenyl)ethylamino-s-triazine (significantly more antiglycogenic relative to natriuretic activity than chlorazanil); 2-amino-4-pentylamino-s-triazine (significantly less antiglycogenic than natriuretic activity compared to chlorazanil) |
| Quantified Difference | Significantly more antiglycogenic activity (for naphthyl and dimethoxyphenyl derivatives); significantly less antiglycogenic activity (for pentylamino derivative) |
| Conditions | Rat model; hepatic glycogen deposition assay following hydrocortisone stimulation; study of 24 symmetrical triazine and 3 pteridine derivatives |
Why This Matters
This differential activity profile matters because chlorazanil occupies a defined position in the antiglycogenic-natriuretic activity spectrum among triazines, enabling researchers to select it as a baseline comparator when studying structure-dependent separation of diuretic from metabolic effects.
- [1] Skulan TW, Shideman FE. Natriuretic and antiglycogenic activities of a series of symmetrical triazine and pteridine derivatives. J Pharmacol Exp Ther. 1965;148(3):356-362. View Source
